1-Fluoro-3-isocyanato-2-methoxybenzene
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Overview
Description
1-Fluoro-3-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6FNO2 It is a derivative of benzene, featuring a fluorine atom, an isocyanate group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isocyanato-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-fluoro-2-nitrobenzene with methanol in the presence of a base such as potassium tert-butoxide (KOtBu) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 80°C for several hours, followed by purification through chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-isocyanato-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents.
Addition Reactions: Amines or alcohols in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of urea or carbamate derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-Fluoro-3-isocyanato-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-fluoro-3-isocyanato-2-methoxybenzene involves its reactive functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, making it useful in cross-linking reactions and polymerization.
Comparison with Similar Compounds
- 1-Fluoro-2-isocyanato-3-methoxybenzene
- 1-Fluoro-4-isocyanato-2-methoxybenzene
- 1-Fluoro-3-isocyanato-4-methoxybenzene
Comparison: 1-Fluoro-3-isocyanato-2-methoxybenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it suitable for specific synthetic and industrial applications .
Properties
Molecular Formula |
C8H6FNO2 |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
1-fluoro-3-isocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6FNO2/c1-12-8-6(9)3-2-4-7(8)10-5-11/h2-4H,1H3 |
InChI Key |
YIPGLQHOGGMVQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)N=C=O |
Origin of Product |
United States |
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